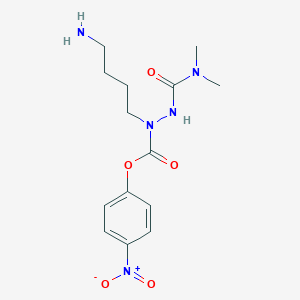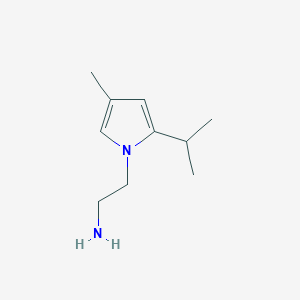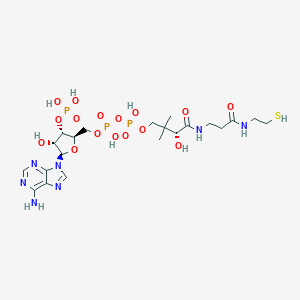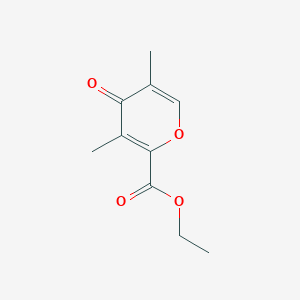
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a chemical compound with the molecular formula C10H12O4 . It is a type of pyran derivative, which is a six-membered oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of pyran derivatives like Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate often involves multicomponent reaction (MCR) approaches. These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . For instance, Habibi et al. used hexamethylenetetramine (HMTA) to catalyze a one-pot synthesis of similar compounds via the condensation of aldehydes, malononitrile, and ethyl 3-oxo-3-phenylpropanoate under aqueous conditions .Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is represented by the InChI code1S/C10H12O4/c1-2-13-10(12)8-7(9(11)6-5-14-8)4-3/h5-6H,2-4H2,1H3 . This indicates the presence of an ethyl group, two methyl groups, a pyran ring, and a carboxylate group in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate include a molecular weight of 196.20 . The compound is stored at temperatures between 2-8°C . The boiling point of the compound is not mentioned in the search results .Orientations Futures
The future directions for research on Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate and similar compounds could involve exploring their wide range of biological and pharmaceutical properties . Additionally, the development of more efficient and environmentally friendly synthetic strategies could also be a focus of future research .
Propriétés
IUPAC Name |
ethyl 3,5-dimethyl-4-oxopyran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)8(11)6(2)5-14-9/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHQEZDGIOBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

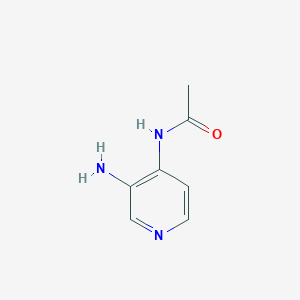
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)

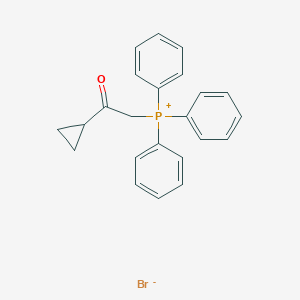
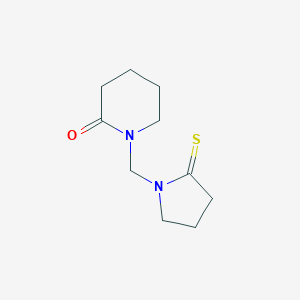
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
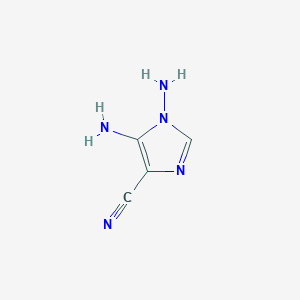
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
